molecular formula C20H21N3O3S B480858 ethyl 4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinecarboxylate CAS No. 432497-13-7

ethyl 4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinecarboxylate

Cat. No.: B480858
CAS No.: 432497-13-7
M. Wt: 383.5g/mol
InChI Key: BECSYSPEQVAWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinecarboxylate is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinecarboxylate typically involves the reaction of phenothiazine derivatives with piperazine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinecarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, antitumor, and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and other diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinecarboxylate can be compared with other phenothiazine derivatives, such as:

    Chlorpromazine: Known for its antipsychotic properties.

    Promethazine: Used as an antihistamine and antiemetic.

    Thioridazine: Another antipsychotic agent with a similar structure.

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research.

Properties

IUPAC Name

ethyl 4-(phenothiazine-10-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-2-26-20(25)22-13-11-21(12-14-22)19(24)23-15-7-3-5-9-17(15)27-18-10-6-4-8-16(18)23/h3-10H,2,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECSYSPEQVAWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.